1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3S/c1-16-3-7-19(8-4-16)23-13-22(26(32)28-14-18-5-9-20(27)10-6-18)24-17(2)30-31(25(24)29-23)21-11-12-35(33,34)15-21/h3-10,13,21H,11-12,14-15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSRBXMCMCOFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a complex structure that includes:
- A pyrazolo[3,4-b]pyridine core, which is known for various biological activities.
- A sulfone group from the tetrahydrothiophene moiety, enhancing stability and reactivity.
- A fluorobenzyl substituent that may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within the body. The sulfone group and aromatic rings can facilitate binding to proteins or enzymes, potentially modulating their activity. The exact pathways are still under investigation but may include inhibition of key enzymes involved in metabolic processes.
Therapeutic Potential
Research has indicated that compounds with similar structures often exhibit:
- Antitumor Activity: Pyrazolo[3,4-b]pyridines have been reported to inhibit cell proliferation in various cancer cell lines.
- Antidiabetic Effects: Some derivatives have shown promise in inhibiting enzymes like α-glucosidase, which plays a role in carbohydrate metabolism.
In Vitro Studies
A study evaluated the inhibitory effects of several pyrazolo[3,4-b]pyridine derivatives on α-glucosidase activity. The results indicated that certain compounds demonstrated significant inhibition compared to standard drugs like acarbose. For instance, a derivative with a similar scaffold exhibited an IC50 value of 155.4 ± 6.0 μM, suggesting potential for managing postprandial hyperglycemia .
In Vivo Studies
In vivo models have shown that related compounds can reduce plasma glucose levels and mitigate diabetic symptoms. These findings support the hypothesis that modifications in the pyrazolo[3,4-b]pyridine framework can enhance biological efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Pyrazolo[3,4-b]pyridine core | α-glucosidase inhibitor | 155.4 ± 6.0 |
| Compound B | Similar sulfone derivatives | Antitumor activity | Varies |
| Compound C | Fluorobenzamide moiety | Antidiabetic effects | Varies |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Pharmacological Activity Comparison
- Anticancer Activity : The target compound’s p-tolyl and fluorobenzyl groups align with structural requirements for broad-spectrum antiproliferative activity observed in pyrazolo[3,4-b]pyridine 8a (IC₅₀ = 0.8–2.1 µM across 12 cancer cell lines) .
- Kinase Inhibition : Unlike dinaciclib (CDK-specific), the target compound’s sulfone and fluorobenzyl groups may enable multi-kinase inhibition (c-Met, PIM-1, FGFR), as seen in related derivatives .
- Antimicrobial Activity : While lacking direct data, structurally similar pyrazolo[3,4-b]pyridines exhibit MIC values of 4–16 µg/mL against Gram-positive bacteria .
Key Research Findings and Implications
Sulfone Advantage : The 1,1-dioxidotetrahydrothiophen-3-yl group confers superior metabolic stability over sulfur/sulfoxide analogs, reducing susceptibility to enzymatic degradation .
Fluorine Role : The 4-fluorobenzyl group enhances binding affinity via hydrophobic and halogen-bonding interactions, as demonstrated in c-Met kinase assays .
Synergistic Substituents : The combination of p-tolyl (hydrophobic), methyl (steric optimization), and pyrazolo[3,4-b]pyridine (hydrogen bonding) creates a balanced pharmacophore for kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
